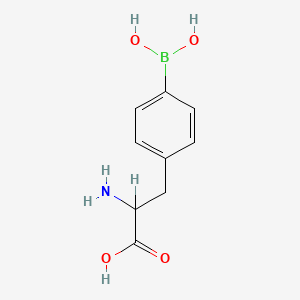

4-Borono-DL-phenylalanine

CAS No.: 90580-64-6

Cat. No.: VC1963350

Molecular Formula: C9H12BNO4

Molecular Weight: 209.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90580-64-6 |

|---|---|

| Molecular Formula | C9H12BNO4 |

| Molecular Weight | 209.01 g/mol |

| IUPAC Name | 2-amino-3-(4-boronophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) |

| Standard InChI Key | NFIVJOSXJDORSP-UHFFFAOYSA-N |

| Isomeric SMILES | B(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O |

| SMILES | B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |

Introduction

Chemical Properties and Structure

4-Borono-DL-phenylalanine is characterized by the molecular formula C9H12BNO4 and has a molecular weight of 209.01 g/mol. The compound appears as a white to light yellow crystalline powder under standard conditions . Its structure comprises a phenyl ring with a boronic acid group (-B(OH)2) at the para position, a chiral carbon center, an amino group, and a carboxylic acid group, maintaining the fundamental backbone of the naturally occurring amino acid phenylalanine but with the critical addition of the boron-containing moiety .

Physical and Chemical Characteristics

The physical and chemical properties of 4-Borono-DL-phenylalanine are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 90580-64-6 |

| Molecular Formula | C9H12BNO4 |

| Molecular Weight | 209.01 g/mol |

| Physical State (20°C) | Solid |

| Appearance | White to light yellow powder or crystal |

| Solubility in Water | Low (for L-isomer: 0.6-0.7 g/L at neutral pH) |

| Storage Requirements | Refrigerated (0-10°C), under inert gas |

| Stability | Air sensitive |

| Purity (Commercial) | >98.0% (HPLC) |

A significant limitation of 4-Borono-DL-phenylalanine, particularly the L-isomer, is its poor water solubility under physiological conditions, which necessitates the formation of complexes with sugars such as fructose or sorbitol for clinical administration . This physical property has profound implications for its pharmacokinetics and clinical application, as the compound must be adequately solubilized to achieve therapeutic concentrations in target tissues .

Historical Development

The history of 4-Borono-DL-phenylalanine traces back to the mid-20th century, marking a significant milestone in the development of targeted cancer therapies. The compound was first synthesized by Snyder and colleagues in 1958, initially as part of broader investigations into boron-containing compounds for potential medical applications .

The therapeutic potential of 4-Borono-L-phenylalanine was first demonstrated clinically by Mishima and colleagues in 1989, who successfully employed the compound in the treatment of malignant melanoma using BNCT. This groundbreaking application established 4-borono-L-phenylalanine as a viable boron delivery agent for cancer therapy and catalyzed further research into its properties and applications .

Over subsequent decades, research efforts intensified, focusing on optimizing synthesis methods, improving formulation strategies to enhance solubility, and expanding the compound's clinical applications beyond melanoma to other malignancies. A significant milestone was achieved in May 2020 when 4-borono-L-phenylalanine was marketed in Japan under the trade name Borofalan (Steboronine®) for the treatment of locally advanced or locally recurrent unresectable head and neck cancer, following positive outcomes in clinical trials .

Mechanism of Action

The therapeutic efficacy of 4-Borono-DL-phenylalanine in BNCT is predicated on a two-step process: selective accumulation in tumor cells followed by neutron irradiation that triggers a nuclear reaction resulting in localized cell destruction.

Cellular Uptake Mechanisms

4-Borono-DL-phenylalanine is predominantly transported into cells through the L-type amino acid transporter 1 (LAT1, SLC7A5), a membrane protein that facilitates the uptake of large neutral amino acids . The overexpression of LAT1 in various cancer cells compared to normal tissues provides the basis for the selective accumulation of 4-borono-L-phenylalanine in malignant tissues. This preferential uptake is particularly pronounced in tumors with high metabolic demands, such as melanoma, glioma, and certain head and neck cancers .

Research has demonstrated that the L-isomer of 4-boronophenylalanine exhibits significantly higher cellular uptake compared to the D-isomer, which is attributed to the stereospecific recognition by LAT1 . Moreover, studies have indicated that tumor uptake of 4-borono-L-phenylalanine correlates with cell proliferation rates and DNA synthesis activity, suggesting that rapidly dividing cancer cells accumulate higher concentrations of the compound .

Nuclear Reaction and Therapeutic Effect

Once accumulated in tumor cells, the boron atoms in 4-Borono-DL-phenylalanine interact with low-energy thermal neutrons during irradiation. The boron-10 isotope, which comprises approximately 20% of naturally occurring boron, has a high cross-section for capturing thermal neutrons. The resulting nuclear reaction produces alpha particles (4He) and lithium-7 (7Li) nuclei according to the equation:

10B + n → [11B*] → 4He + 7Li + 2.79 MeV

These high-linear energy transfer particles have a limited range of approximately 5-9 μm in biological tissues, which corresponds to the diameter of a single cell. This restricted range ensures that radiation damage is largely confined to boron-containing cells, thereby minimizing collateral damage to adjacent normal tissues .

For effective BNCT, intratumoral boron concentrations must exceed 20 ppm, necessitating the administration of substantial amounts of 4-borono-L-phenylalanine. The therapeutic ratio in BNCT is determined by the ratio of boron concentration in tumor tissue compared to normal tissues, with higher ratios resulting in improved therapeutic outcomes .

Clinical Applications in Boron Neutron Capture Therapy

4-Borono-DL-phenylalanine has emerged as the most widely utilized boron delivery agent in clinical BNCT, demonstrating superior efficacy compared to alternative agents such as sodium borocaptate (BSH) . Its applications span multiple cancer types, with notable successes in the treatment of melanoma, glioblastoma, and head and neck cancers.

Treatment Protocol

In clinical BNCT settings, 4-borono-L-phenylalanine is typically administered as a fructose or sorbitol complex to enhance solubility. A standard treatment protocol for a 60 kg patient involves intravenous infusion of approximately 30 g of 4-borono-L-phenylalanine solubilized with 31.5 g of D-sorbitol in 1000 mL of administration solvent . Following administration, a waiting period allows for tumor accumulation and clearance from normal tissues before neutron irradiation is performed. The therapeutic window generally extends for about 3 hours, during which intratumoral boron concentrations must be maintained above 20 ppm for effective treatment .

Clinical Outcomes

Clinical trials have demonstrated encouraging outcomes for 4-borono-L-phenylalanine-mediated BNCT in various malignancies. Notably, two pivotal clinical trials in Japan yielded positive results in patients with locally advanced or locally recurrent unresectable head and neck cancer, leading to regulatory approval of 4-borono-L-phenylalanine (Borofalan/Steboronine®) in 2020 .

Despite these successes, the widespread implementation of BNCT using 4-borono-L-phenylalanine faces limitations due to the requirement for specialized neutron sources, which were traditionally nuclear reactors. Recent advancements in accelerator-based neutron sources have potential to increase accessibility of this treatment modality .

Synthesis Methods

The synthesis of 4-Borono-DL-phenylalanine presents considerable challenges despite its seemingly straightforward structure. Multiple synthetic routes have been reported in both academic and patent literature, reflecting ongoing efforts to optimize production methods for clinical applications .

Key Synthetic Approaches

One established method involves the reaction of N-protected (S)-4-halophenylalanine with a boronating agent and an organolithium compound to yield N-protected (S)-4-boronophenylalanine, followed by deprotection to obtain the final product. This approach circumvents the need for carboxylic acid protection and subsequent deprotection, streamlining the synthetic process .

The choice of boronating agent significantly impacts both yield and isotopic enrichment of the final product. Commonly employed boronating agents include trialkyl borates such as tributyl borate, triethyl borate, and trimethyl borate. For clinical applications requiring boron-10 enrichment, isotopically enriched boronating agents containing >95 atom% 10B are utilized, albeit at substantially higher costs .

Challenges in Synthesis

A principal challenge in the synthesis of 4-borono-L-phenylalanine for clinical applications is achieving high chemical purity while maintaining isotopic enrichment of boron-10. The synthesis must also be scalable, cost-effective, and compatible with good manufacturing practices (GMP) requirements for pharmaceutical production .

The high cost of boron-10 enriched starting materials necessitates efficient synthetic routes with minimal losses during processing. Furthermore, the sensitivity of boronic acid functional groups to oxidation and other degradation pathways requires careful handling and storage conditions to preserve product integrity .

Pharmacokinetics and Biodistribution

Understanding the pharmacokinetics and biodistribution of 4-Borono-DL-phenylalanine is crucial for optimizing BNCT protocols and predicting treatment outcomes. Extensive research has been conducted using both the compound itself and its 18F-labeled analogue, 4-borono-2-18F-fluoro-L-phenylalanine (18F-FBPA), which allows for non-invasive tracking using positron emission tomography (PET) .

Tissue Distribution Patterns

Studies in animal models have revealed distinctive tissue distribution patterns for 4-borono-L-phenylalanine. Following intravenous administration, the compound demonstrates high accumulation in organs expressing elevated levels of LAT1, particularly the pancreas. In tumor-bearing animals, preferential accumulation is observed in malignant tissues compared to surrounding normal tissues .

The biodistribution of 4-borono-L-phenylalanine exhibits temporal dynamics, with peak tumor concentrations typically observed 1-2 hours post-administration, followed by gradual clearance. The tumor-to-normal tissue ratio, a critical parameter for BNCT efficacy, varies depending on tumor type, with melanomas generally showing higher ratios compared to non-melanoma tumors .

Comparative Biodistribution Data

The following table summarizes comparative biodistribution data for 4-borono-L-phenylalanine-fructose complex (BPA-F) in various tissues of tumor-bearing animal models:

| Tissue | Boron Concentration (ppm) at 1 hour | Boron Concentration (ppm) at 3 hours | Tumor-to-Tissue Ratio at 3 hours |

|---|---|---|---|

| Tumor (Melanoma) | 25-35 | 20-30 | - |

| Blood | 8-12 | 4-6 | 4-5 |

| Muscle | 5-8 | 3-5 | 5-6 |

| Liver | 15-20 | 8-12 | 2-3 |

| Kidney | 10-15 | 6-10 | 3-4 |

| Pancreas | 20-30 | 10-15 | 1.5-2 |

| Brain (Normal) | 3-5 | 2-3 | 8-10 |

Note: Values are approximate ranges based on compiled research data and may vary based on experimental conditions and specific tumor models .

Comparing D and L Isomers

4-Borono-DL-phenylalanine comprises both D and L stereoisomers, which exhibit distinct biological properties that significantly influence their therapeutic applications. Comprehensive studies comparing these isomers have provided insights into their respective roles in BNCT.

Structural and Biochemical Differences

The D and L isomers of 4-boronophenylalanine differ in the spatial configuration around the chiral alpha carbon. The L-isomer (CAS: 76410-58-7) corresponds to the natural configuration found in mammalian proteins, while the D-isomer (CAS: 111821-49-9) represents the unnatural enantiomer .

This stereochemical difference profoundly affects recognition by biological transport systems, particularly LAT1, which demonstrates marked preference for L-amino acids. Consequently, the L-isomer of 4-boronophenylalanine exhibits substantially higher cellular uptake compared to the D-isomer, resulting in greater accumulation in tumor tissues .

Therapeutic Implications

The superior tumor-targeting properties of 4-borono-L-phenylalanine have established it as the preferred isomer for BNCT applications. Clinical protocols predominantly utilize the L-isomer or L-enriched preparations to maximize boron delivery to tumor tissues .

Nevertheless, research suggests that the D-isomer may offer complementary advantages in certain contexts. Due to its resistance to metabolic degradation by amino acid oxidases, the D-isomer potentially exhibits prolonged plasma half-life, which could be beneficial for sustained delivery applications .

Derivatives and Related Compounds

Extensive research efforts have focused on developing derivatives and structural analogues of 4-Borono-DL-phenylalanine to overcome limitations in solubility, tumor selectivity, and boron content. These modifications aim to enhance the efficacy of BNCT while maintaining the fundamental tumor-targeting properties of the parent compound.

Fluorinated Derivatives

4-Borono-2-18F-fluoro-L-phenylalanine (18F-FBPA) represents a significant derivative developed for diagnostic applications in BNCT. The incorporation of the positron-emitting fluorine-18 isotope enables non-invasive visualization of boron distribution using PET, facilitating patient selection and treatment planning for BNCT .

The synthesis of 18F-FBPA involves direct fluorination of 4-borono-L-phenylalanine with [18F]AcOF or [18F]F2, followed by HPLC purification, yielding the compound with radiochemical yields of 25-35% and radiochemical purity exceeding 99% . The tissue distribution profile of 18F-FBPA closely parallels that of the parent compound, validating its utility as a surrogate marker for predicting 4-borono-L-phenylalanine pharmacokinetics in vivo .

Positional Isomers

Recent research has explored positional isomers of 4-borono-L-phenylalanine to address its limited water solubility. Notably, 3-borono-L-phenylalanine (3-BPA), with the boronic acid group at the meta position of the phenyl ring, demonstrates dramatically improved water solubility of 125 g/L, more than 100-fold higher than 4-borono-L-phenylalanine (0.6-0.7 g/L) .

Comparative studies have shown that 3-borono-L-phenylalanine maintains equivalent tumor targeting capability while eliminating the need for solubilizing agents such as fructose or sorbitol. This improvement potentially reduces adverse effects associated with high sugar loads during administration. The enhanced solubility of 3-borono-L-phenylalanine positions it as a promising candidate for future BNCT applications, potentially replacing 4-borono-L-phenylalanine as the lead compound for boron delivery agent development .

Challenges and Future Directions

Despite the established clinical utility of 4-Borono-DL-phenylalanine in BNCT, several challenges persist that necessitate ongoing research and development efforts to optimize its therapeutic potential.

Emerging Solutions and Research Directions

Recent advances offer promising solutions to these challenges. The development of positional isomers such as 3-borono-L-phenylalanine with enhanced water solubility potentially eliminates the need for solubilizing agents, simplifying clinical administration while reducing associated risks .

Progress in accelerator-based neutron sources represents a significant advancement toward making BNCT more accessible, potentially enabling installation in conventional hospital settings without nuclear reactor infrastructure .

Future research directions include the development of novel boron delivery agents with improved tumor selectivity, higher boron content, and enhanced pharmacokinetic properties. Conjugating 4-boronophenylalanine or its derivatives to tumor-targeting moieties such as antibodies, peptides, or nanoparticles offers a strategy for further improving tumor specificity and therapeutic efficacy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume